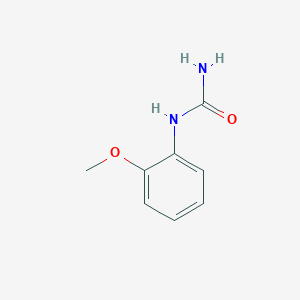
2H-Azirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azirine is a heterocyclic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. It is an important intermediate in organic synthesis and has been extensively studied due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Transformation into Diverse Compounds
- Ring Enlargement and Synthesis of Indoles: 2H-Azirine is used in ring enlargement reactions, leading to the synthesis of compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).
- Building Blocks for Nitrogen-Containing Heterocycles: It serves as a versatile building block for various nitrogen-containing heterocycles, being pivotal in catalytic and light-induced reactions (Khlebnikov et al., 2019).
- Precursors for Functionalized Heterocycles: 2H-Azirines are efficient precursors for pyridine, indole, dihydropyrrole, and pyrrolidine heterocycles (Rieckhoff et al., 2017).
Enantioselective Reactions
- Enantioselective Synthesis of Chiral Derivatives: They are used in enantioselective reactions to synthesize a variety of chiral aziridine and amine derivatives, which are important in organic synthesis (Nakamura, 2019).
Chemical Reactivity and Ring Strain
- Exploiting Ring Strain: The high reactivity of 2H-azirines, due to ring strain, is utilized in various synthetic processes, making them suitable for reactions as nucleophiles or electrophiles (Pinho & Gonsalves, 2004).
Bioconjugation and Linker Technology
- Bifunctional Chemical Linkers: 2H-Azirine derivatives are used as bifunctional thiol linkers in bioconjugate technology, highlighting their application in biochemical and medicinal research (Chen et al., 2020).
Advanced Organic Synthesis Techniques
- Use in Organic Synthesis: Its application in continuous-flow synthesis and the transformation into aziridines demonstrates the adaptability of 2H-azirines in modern organic synthesis techniques (Baumann & Baxendale, 2015).
- Catalytic Reactions: 2H-Azirines are involved in ruthenium-catalyzed [3+2+2] cycloaddition reactions for the formation of fused azepine skeletons, exemplifying their role in catalytic processes (Li et al., 2016).
Propriétés
Numéro CAS |
157-16-4 |
|---|---|
Nom du produit |
2H-Azirine |
Formule moléculaire |
C2H3N |
Poids moléculaire |
41.05 g/mol |
Nom IUPAC |
2H-azirine |
InChI |
InChI=1S/C2H3N/c1-2-3-1/h1H,2H2 |
Clé InChI |
NTJMGOWFGQXUDY-UHFFFAOYSA-N |
SMILES |
C1C=N1 |
SMILES canonique |
C1C=N1 |
Autres numéros CAS |
157-16-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




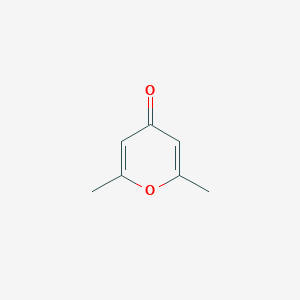
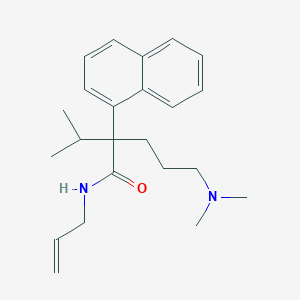
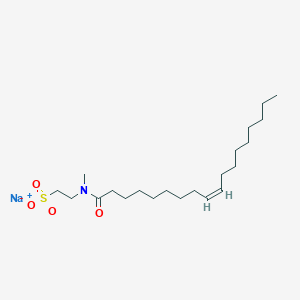

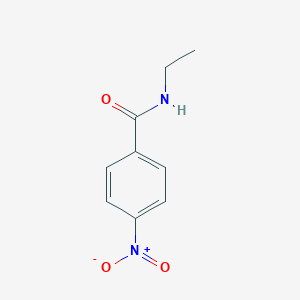

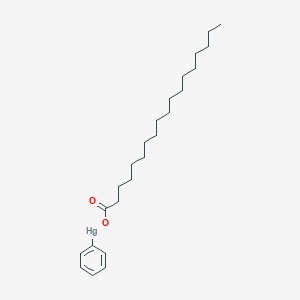
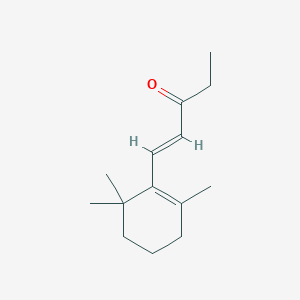

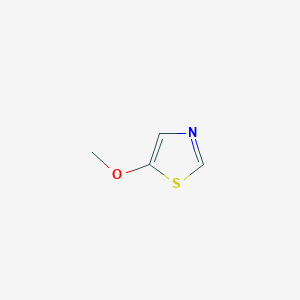
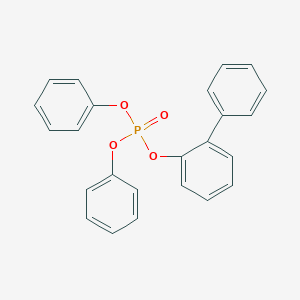
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
